![molecular formula C22H16FN3O2 B7720245 N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7720245.png)
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FOBA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOBA belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. Additionally, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for further research. However, one of the limitations of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. First, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, which will help in the development of more effective therapeutic agents. Second, the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide need to be studied in more detail to determine its optimal dosage and administration route. Third, the potential of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a drug candidate for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored. Fourth, the synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability needs to be investigated. Finally, the safety and toxicity of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide need to be assessed in preclinical and clinical studies to determine its suitability as a therapeutic agent.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exhibits various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. Further research is needed to elucidate the mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, determine its pharmacokinetics and pharmacodynamics, explore its potential as a drug candidate for other diseases, investigate the synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability, and assess its safety and toxicity in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 4-fluoroaniline, o-toluidine, and 2-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization using ethanol. The yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many diseases. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-3-7-17(14)20-25-22(28-26-20)19-9-5-4-8-18(19)21(27)24-16-12-10-15(23)11-13-16/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYADXJENGJXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.